Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isopropyl group, an amino group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The isopropyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through reductive amination. The carboxylate group is typically introduced through carboxylation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride may involve large-scale hydrogenation and alkylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylate derivatives: These compounds share the cyclohexane ring and carboxylate group but differ in other substituents.
Aminocyclohexane derivatives: These compounds have the amino group on the cyclohexane ring but may lack the isopropyl or carboxylate groups.
Uniqueness
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
propan-2-yl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m1./s1 |
InChI Key |
ZLCRHJGJWZOSGB-RJUBDTSPSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCC[C@@H](C1)N.Cl |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.